8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This purine derivative (CAS: 879593-32-5) is characterized by a piperazine moiety substituted with a 3-chlorophenylmethyl group at the 8-position and a 3-methylbutyl chain at the 7-position (). Its molecular formula is C₂₂H₂₉ClN₆O₂, with a molecular weight of 457.96 g/mol.
Synthetic routes for analogous purine derivatives involve reacting chloroacetyl chloride with theophylline intermediates, followed by piperazine coupling and subsequent functionalization ().
Properties
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O2/c1-15(2)7-8-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-11-9-27(10-12-28)14-16-5-4-6-17(23)13-16/h4-6,13,15H,7-12,14H2,1-3H3,(H,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIWQHMMRUTEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple stepsThe final steps involve the formation of the purine core and the addition of the methyl and methylbutyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-throughput screening and optimization of reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison
Pharmacological Activity
Antiasthmatic and Vasodilatory Activity
- Compound 8 () : Exhibited the highest vasodilatory activity in its series due to the 3,4-dichlorophenyl group, which enhances electron withdrawal and PDE3 inhibition . The target compound’s single chloro substituent may result in moderate activity compared to dichloro derivatives.
- Compound 6 () : Substituted with a 2,4-dinitrophenyl group, showed mild activity, suggesting nitro groups may reduce efficacy due to steric hindrance or metabolic instability .
Cytotoxicity and Anticancer Potential
- Compound 11b () : Demonstrated micromolar GI₅₀ values in leukemia cell lines, though less potent than tyrosine kinase inhibitors (TKIs). The target compound’s 3-methylbutyl chain could improve tumor penetration but requires empirical validation .
- Purine Derivatives (): Propynylthio-substituted compounds showed cytotoxicity against glioblastoma and melanoma cells. The absence of sulfur-based substituents in the target compound may limit its anticancer profile .
Enzyme Inhibition
- Boehringer Ingelheim’s Purine Derivatives (): Achieved nanomolar IC₅₀ values against PDK1 and IRAK-3. The target compound’s piperazine core aligns with kinase inhibitor scaffolds, but its activity remains uncharacterized .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Dichloro () > monochloro (target compound) > nitro () in enhancing PDE3 inhibition.
- Alkyl Chain Length : Longer chains (e.g., 3-methylbutyl) may improve lipophilicity and bioavailability compared to shorter chains (e.g., acetyl in ) .
Biological Activity
The compound 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. Its structure includes a piperazine ring and a purine core, which allows it to interact with various biological targets. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₆ClN₅O₂
- Molecular Weight : 458.9 g/mol
- CAS Number : 879593-32-5
The unique combination of functional groups in this compound contributes to its specific interactions with biological targets, making it an interesting subject for further study in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound may modulate the activity of these targets, triggering downstream signaling pathways that can affect cellular functions. The exact molecular pathways involved depend on the specific biological context and structural features of the compound.
Anticancer Properties
Recent studies have explored the potential anticancer properties of this compound. It has been shown to exhibit inhibitory activity against several kinases involved in cancer progression. For instance:
| Kinase Target | Inhibition Activity |
|---|---|
| EGFR | Moderate |
| VEGFR | High |
| PDGFR | Significant |
These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Research indicates that it may possess anxiolytic and antidepressant properties due to its interaction with serotonin receptors. In animal models, it demonstrated:
- Reduction in Anxiety-like Behavior : Significant decrease in anxiety scores in elevated plus maze tests.
- Antidepressant Activity : Improved performance in forced swim tests compared to control groups .
Case Studies and Research Findings
-
Study on Kinase Inhibition :
- A study assessed the compound's ability to inhibit various kinases related to cancer cell proliferation. Results indicated that it effectively reduced cell viability in vitro across multiple cancer cell lines, particularly those resistant to standard therapies.
- Neuropharmacological Assessment :
Q & A
Q. What are the optimal synthetic routes for 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core followed by functionalization of the piperazine and alkyl substituents. Key steps include:
- Cyclization of purine intermediates : Use thiourea or guanidine derivatives under acidic or basic conditions to form the purine scaffold .
- Piperazine coupling : React the purine core with 4-[(3-chlorophenyl)methyl]piperazine using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
- Alkylation : Introduce the 3-methylbutyl group via nucleophilic substitution under reflux conditions with K₂CO₃ as a base .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs). Key signals include:
- Purine protons : δ 7.8–8.2 ppm (aromatic H).
- Piperazine methylene : δ 3.5–4.0 ppm (N–CH₂–Ar) .
- Mass Spectrometry (MS) : Confirm molecular weight via HRMS (ESI or EI). Expected [M+H]⁺: m/z 500.2 (calculated for C₂₃H₂₉ClN₆O₂) .
- IR Spectroscopy : Identify carbonyl stretches at 1680–1720 cm⁻¹ (C=O) and aromatic C–Cl at 750 cm⁻¹ .
Q. How can contradictory biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved?
Methodological Answer : Contradictions often arise from assay variability or off-target effects. To address this:
- Dose-Response Assays : Perform IC₅₀/EC₅₀ determinations across multiple cell lines (e.g., HepG2 for liver toxicity, Vero for antiviral activity) .
- Selectivity Index (SI) : Calculate SI = IC₅₀ (cytotoxicity)/EC₅₀ (antiviral). An SI >10 suggests therapeutic potential .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., viral polymerase inhibition) .
Q. Example Data :
| Cell Line | IC₅₀ (µM) | EC₅₀ (µM) | SI | Evidence ID |
|---|---|---|---|---|
| HepG2 (Cytotoxicity) | 45.2 | – | – | |
| Vero (Antiviral) | – | 4.8 | 9.4 |
Q. What computational strategies predict the compound’s binding affinity to adenosine receptors?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A₁/A₂A receptors. Focus on:
- Hydrogen bonding with Asn253 (A₁ receptor).
- Hydrophobic interactions with the 3-chlorophenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
- Free Energy Calculations : Compute ΔG binding via MM-PBSA (accuracy ±1.5 kcal/mol) .
Q. How can structure-activity relationship (SAR) studies optimize substituent effects?
Methodological Answer :
- Alkyl Chain Variation : Synthesize analogs with shorter (propyl) or bulkier (cyclohexyl) groups at the 7-position. Assess solubility (logP) via SwissADME .
- Piperazine Modifications : Replace 3-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test stability in microsomal assays .
- Purine Core Alterations : Introduce fluorine at C2 to enhance metabolic stability .
Q. What experimental designs resolve low yields in the final alkylation step?
Methodological Answer : Low yields (<40%) often result from steric hindrance or competing side reactions. Mitigate via:
- Temperature Optimization : Run reactions at 60–80°C (higher temperatures reduce viscosity but risk decomposition) .
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilicity in biphasic systems .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h, improving yields by 20% .
Q. How can multi-omics approaches elucidate off-target effects in neuronal cells?
Methodological Answer :
- Transcriptomics : Perform RNA-seq on SH-SY5Y cells treated with IC₅₀ doses. Identify dysregulated pathways via KEGG enrichment .
- Proteomics : Use LC-MS/MS to detect changes in synaptic proteins (e.g., synaptophysin, PSD-95) .
- Metabolomics : Analyze ATP/ADP ratios via LC-MS to assess mitochondrial toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
